5,9-Octadecadienoic acid, methyl ester, (Z,Z)-
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Overview
Description
5,9-Octadecadienoic acid, methyl ester, (Z,Z)-: is a methyl ester derivative of octadecadienoic acid It is characterized by the presence of two double bonds in the cis configuration at the 5th and 9th positions of the carbon chain This compound is a type of unsaturated fatty acid methyl ester and is commonly found in various natural sources, including plant oils and animal fats
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- typically involves the esterification of octadecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In industrial settings, the production of 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- is often achieved through the transesterification of triglycerides found in natural oils. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), is commonly used.
Substitution: Nucleophiles, such as amines or alcohols, can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated methyl esters.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry: 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- is used as a precursor in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new catalytic processes.
Biology: In biological research, this compound is used to study the metabolism of fatty acids and their role in cellular processes. It is also used as a model compound to investigate the effects of unsaturated fatty acids on cell membranes and signaling pathways.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the treatment of inflammatory and metabolic disorders. Its antioxidant properties make it a candidate for use in formulations aimed at reducing oxidative stress.
Industry: In the industrial sector, 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- is used as a biodiesel component due to its favorable combustion properties. It is also used in the production of lubricants, surfactants, and polymer additives.
Mechanism of Action
The mechanism of action of 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, altering their fluidity and affecting membrane-bound proteins and receptors. It can also act as a substrate for various enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites that modulate signaling pathways and cellular responses.
Comparison with Similar Compounds
9,12-Octadecadienoic acid, methyl ester, (Z,Z)-:
9-Octadecenoic acid, methyl ester, (Z)-:
9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)-:
Uniqueness: 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- is unique due to the specific positioning of its double bonds at the 5th and 9th positions. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its unique structure also influences its reactivity and interaction with biological systems, differentiating it from other similar compounds.
Properties
IUPAC Name |
methyl (5Z,9Z)-octadeca-5,9-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11,14-15H,3-9,12-13,16-18H2,1-2H3/b11-10-,15-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWLYBBQNPBFRK-JPTBNZNUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCC=CCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CC/C=C\CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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